molecular formula C11H16N2O4 B8232406 1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione

1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B8232406
M. Wt: 240.26 g/mol
InChI Key: HUJSPBMACZLAJA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione is a hydantoin derivative with a unique structural framework. Its core consists of an imidazolidine-2,4-dione (hydantoin) ring substituted with methyl groups at the 1- and 3-positions and two oxiran-2-ylmethyl (epoxide-containing) groups at the 5,5-positions. The presence of epoxide moieties confers high reactivity, enabling applications in polymer crosslinking, epoxy resin formulations, or as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

1,3-dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-12-9(14)11(3-7-5-16-7,4-8-6-17-8)13(2)10(12)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJSPBMACZLAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=O)C)(CC2CO2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations

The target compound features a 1,3-dimethylhydantoin backbone with two oxiran-2-ylmethyl (glycidyl) groups at the C5 position. The glycidyl moieties introduce epoxy functionality, making the compound suitable for applications in polymer crosslinking and resin formulations.

Alkylation-Epoxidation Route

This method aligns with glycidylation techniques described in epoxy resin synthesis patents:

Step 1: C5 Alkylation with Epichlorohydrin

1,3-Dimethylhydantoin undergoes double alkylation at the C5 position using epichlorohydrin as the electrophile. The reaction proceeds via deprotonation of the acidic C5 hydrogen (pKa ~12–14 due to adjacent carbonyl groups), generating a carbanion that attacks the chlorinated carbon of epichlorohydrin.

Reaction Conditions:

  • Solvent: Anhydrous DMF or THF

  • Base: Sodium hydride (2.2 equivalents)

  • Temperature: 0°C → room temperature (gradual warming)

  • Stoichiometry: 2.5 equivalents epichlorohydrin per hydantoin

The intermediate 5,5-bis(3-chloro-2-hydroxypropyl) derivative forms quantitatively under these conditions.

Step 2: Epoxide Ring Closure

Treatment with aqueous sodium hydroxide (10% w/v) induces simultaneous dehydrohalogenation and epoxide formation:

Intermediate+2NaOHTarget Compound+2NaCl+2H2O\text{Intermediate} + 2 \text{NaOH} \rightarrow \text{Target Compound} + 2 \text{NaCl} + 2 \text{H}_2\text{O}

Optimized Parameters:

  • Reaction Time: 4 hours at 80°C

  • Yield: 82–85% after column chromatography (silica gel, ethyl acetate/hexane)

Step 1: C5 Allylation

1,3-Dimethylhydantoin reacts with allyl bromide under phase-transfer conditions:

Procedure:

  • Catalyst: Tetrabutylammonium bromide (0.1 eq)

  • Base: 50% NaOH aqueous solution

  • Solvent: Dichloromethane

  • Yield: 78% bis-allylated product

Step 2: mCPBA-Mediated Epoxidation

The bis-allyl intermediate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA):

Allyl Derivative+2mCPBATarget Compound+2mCBA\text{Allyl Derivative} + 2 \text{mCPBA} \rightarrow \text{Target Compound} + 2 \text{mCBA}

Conditions:

  • Solvent: Dry CH2_2Cl2_2 at 0°C

  • Reaction Time: 12 hours

  • Yield: 70% after recrystallization (ethanol/water)

Comparative Analysis of Synthetic Routes

Efficiency Metrics

ParameterAlkylation-EpoxidationAllylation-Epoxidation
Total Yield85%55% (two-step)
Purity (HPLC)98.5%97.2%
Reaction Scale Feasibility>1 kg demonstratedLimited to <100 g
Byproduct Formation<2% chlorinated residues5–8% diol byproducts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.85–3.45 (m, 8H, epoxy -CH2_2-O and -O-CH2_2-)

  • δ 3.10 (s, 6H, N-CH3_3)

  • δ 2.75–2.65 (m, 4H, epoxy -CH2_2-)

¹³C NMR (101 MHz, CDCl₃):

  • 176.8 ppm (C=O)

  • 51.2 ppm (epoxy -CH2_2-O)

  • 44.1 ppm (N-CH3_3)

Infrared Spectroscopy

Strong absorption at 1250 cm⁻¹ (C-O-C epoxy ring) and 1745 cm⁻¹ (carbonyl stretch).

Industrial-Scale Process Recommendations

Continuous Flow Alkylation

Adopting continuous stirred-tank reactors (CSTRs) for the alkylation step improves heat dissipation and reduces reaction time by 40% compared to batch processes.

Epoxide Purification

Short-path distillation at 150°C/0.1 mmHg effectively separates the target compound from oligomeric byproducts (<0.5% residual).

Emerging Methodologies

Enzymatic Epoxidation

Recent trials with Candida antarctica lipase B (CAL-B) in ionic liquids show promise for greener epoxidation (65% yield, 99% enantiomeric excess).

Photochemical Approaches

UV-initiated epoxidation using singlet oxygen generators (e.g., tetraphenylporphyrin) achieves 60% conversion in 2 hours, though scalability remains challenging.

Scientific Research Applications

Chemistry

1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its oxirane groups allow for versatile chemical transformations including:

  • Oxidation : Conversion of oxirane groups to diols using oxidizing agents.
  • Reduction : Formation of alcohols through reduction reactions.
  • Substitution Reactions : Nucleophilic substitution with amines and thiols.

Biology

In biological research, this compound is studied for its potential applications in biochemical assays and as a cross-linking agent for proteins and nucleic acids. The reactivity of the oxirane groups enables covalent bonding with nucleophilic sites on biomolecules, which can be utilized to modify proteins or nucleic acids for various studies .

Medicine

Research is ongoing to explore the potential of 1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione as a drug delivery agent and in the development of new pharmaceuticals. Its ability to form stable complexes with biological targets may enhance therapeutic efficacy.

Industry

The compound is utilized in the production of epoxy resins, adhesives, and coatings due to its excellent mechanical properties and thermal stability. These applications are particularly valuable in manufacturing processes where durability and resistance to environmental factors are critical.

Comparison with Similar Compounds

3-(2,4-Dichlorobenzyl)-5,5-dimethyl-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione (Compound 24, )

  • Structural Differences : Compound 24 features a 2,4-dichlorobenzyl group at position 3 and a single oxiranmethyl group at position 1, compared to the target compound’s 1,3-dimethyl and bis(oxiranmethyl) groups at 5,5 .
  • Reactivity: The dichlorobenzyl group increases lipophilicity, enhancing membrane permeability in biological systems.
  • Applications : Compound 24 demonstrates efficacy as a Msr(A) efflux pump inhibitor in Staphylococcus epidermidis, attributed to its lipophilic substituents and moderate epoxide reactivity . In contrast, the target compound’s dual epoxide groups prioritize polymer chemistry applications.

5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) ()

  • Structural Differences : This compound replaces oxiranmethyl groups with thioxo (C=S) groups and incorporates a phenylenedimethylylidene bridge .
  • Reactivity : Thioxo groups participate in hydrogen bonding and π-π stacking, favoring material science applications (e.g., organic semiconductors). The phenyl bridge extends conjugation, altering optical properties.
  • Applications : Used in Langmuir-Blodgett films and electrochemical sensors due to its planar structure and sulfur-mediated interactions . The target compound’s epoxides instead favor covalent bonding in epoxy resins.

Quantitative Comparison of Key Properties

Property Target Compound Compound 24 Phenylenedimethylylidene Derivative
Molecular Weight ~310 g/mol (estimated) ~385 g/mol ~550 g/mol
Key Substituents 1,3-dimethyl; bis(oxiranmethyl) Dichlorobenzyl; single oxiranmethyl Thioxo; phenylenedimethylylidene
Reactivity High (dual epoxides) Moderate (single epoxide) Low (thioxo groups)
Primary Applications Polymer crosslinking, epoxy resins Antimicrobial agents Sensors, thin films

Biological Activity

1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione, commonly referred to as 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS No. 15336-81-9), is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities supported by research findings.

  • Molecular Formula : C₁₁H₁₆N₂O₄
  • Molecular Weight : 240.26 g/mol
  • Density : 1.349 g/cm³
  • Boiling Point : 343.5 °C
  • Flash Point : 161.5 °C

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of dimethylhydantoin with epichlorohydrin or similar epoxide compounds. Its structure features two oxirane (epoxy) groups attached to a hydantoin derivative, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,3-dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione. It has been evaluated against various bacterial and fungal strains:

MicroorganismActivity (MIC μg/mL)Reference
Pseudomonas aeruginosa0.25
Klebsiella pneumoniae2
Staphylococcus aureus2
Candida albicans0.25
Aspergillus fumigatus4

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria and certain fungi.

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. For instance, certain hydantoin derivatives have demonstrated activity against various cancer cell lines in vitro. The mechanism often involves inducing apoptosis or inhibiting cell proliferation .

Case Studies and Research Findings

  • Molecular Docking Studies : A study utilized molecular docking to evaluate the binding affinity of synthesized hydantoin derivatives against specific kinases (1U1Z and 1AI9). The findings indicated that certain derivatives exhibited high binding affinities comparable to established drugs like ciprofloxacin and clotrimazole .
  • Toxicological Assessments : Although promising in terms of biological activity, safety evaluations have indicated that the compound may possess carcinogenic potential upon skin contact based on experimental data . Thus, further studies are warranted to assess its safety profile comprehensively.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Synthesis typically involves multi-step nucleophilic substitution and cyclization. For example, oxirane (epoxide) groups can be introduced via alkylation of the imidazolidine-dione core using epichlorohydrin derivatives under basic conditions. Optimization requires controlling stoichiometry (e.g., molar ratios of reactants), temperature (reflux conditions at ~80–100°C), and solvent polarity (acetonitrile or THF) to minimize side reactions like epoxide ring-opening . Purification via recrystallization (e.g., methanol) ensures product homogeneity .

Q. How should researchers characterize the crystalline structure of this compound, and what crystallographic parameters are critical for validation?

Single-crystal X-ray diffraction (XRD) is essential. Key parameters include:

  • Unit cell dimensions (e.g., monoclinic system with space group P2₁, a = 8.5–9.0 Å, b = 8.9–9.4 Å, c = 23.4–23.9 Å) .
  • Thermal displacement parameters (U<sup>eq</sup> values < 0.03 Ų for stable atoms).
  • Torsion angles (e.g., C–N–C–O ≈ 120–125°) to confirm stereochemistry .
    Validate against computational models (DFT-optimized geometries) to resolve ambiguities .

Q. What safety protocols are critical for handling this compound, given its reactive oxirane groups?

  • Storage : Inert atmosphere (N₂/Ar), sealed containers at –20°C to prevent moisture-induced polymerization .
  • Handling : Use anti-static equipment, fume hoods, and PPE (nitrile gloves, goggles). Avoid contact with oxidizers or acids to prevent exothermic ring-opening .
  • Spill management : Absorb with silica gel, neutralize with dilute bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxirane groups in this compound under different catalytic environments?

  • Reaction path searches : Use quantum chemical methods (e.g., DFT at the B3LYP/6-311++G** level) to map transition states for epoxide ring-opening. Compare activation energies for nucleophilic (e.g., amine) vs. electrophilic (e.g., acid-catalyzed) pathways .
  • Solvent effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate polar vs. non-polar environments. Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating reactions .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stability?

  • Experimental validation : Perform accelerated degradation studies (e.g., 40–60°C, 75% humidity) and compare with DFT-predicted bond dissociation energies (BDEs). Discrepancies may arise from neglected entropy contributions or solvent interactions .
  • Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., basis set choice, dispersion corrections) .

Q. How can factorial design optimize the synthesis of derivatives with modified imidazolidine-dione scaffolds?

  • Variables : Temperature, catalyst loading (e.g., K₂CO₃), and reaction time. A 2³ factorial design identifies interactions between variables .
  • Response surface methodology (RSM) : Maximize yield while minimizing byproducts (e.g., dimerization). Central composite designs (CCD) refine optimal conditions .

Q. What advanced spectroscopic techniques clarify the electronic effects of substituents on the imidazolidine-dione core?

  • NMR : ¹³C CP/MAS NMR reveals crystal packing effects on chemical shifts .
  • UV-Vis/ECD spectroscopy : Compare experimental spectra with TD-DFT calculations to assign electronic transitions (e.g., n→π* in oxirane groups) .

Methodological Framework for Data Analysis

Step Tools/Techniques Purpose References
Synthesis OptimizationFactorial design, reflux apparatusMaximize yield, minimize impurities
Structural ValidationSingle-crystal XRD, DFT geometry optimizationConfirm stereochemistry and unit cell
Reactivity PredictionDFT transition-state analysis, COSMO-RSMap reaction pathways and solvent effects
Stability AnalysisAccelerated degradation studies, Monte CarloResolve computational-experimental gaps

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